molecular formula C7H5NO3S B13361475 3-cyanobenzenesulfonic Acid

3-cyanobenzenesulfonic Acid

Cat. No.: B13361475
M. Wt: 183.19 g/mol
InChI Key: LVRBCOUVIKQUBG-UHFFFAOYSA-N
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Description

3-Cyanobenzenesulfonic acid is an aromatic sulfonic acid derivative characterized by the presence of a cyano group (-CN) attached to the benzene ring along with a sulfonic acid group (-SO3H)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyanobenzenesulfonic acid typically involves the sulfonation of benzonitrile. The reaction is carried out by treating benzonitrile with concentrated sulfuric acid or oleum (fuming sulfuric acid) under controlled conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CN} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_4(\text{SO}_3\text{H})(\text{CN}) ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanobenzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.

    Hydrolysis: The cyano group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed:

    Aminobenzenesulfonic acids: from reduction.

    Carboxybenzenesulfonic acids: from oxidation or hydrolysis.

Scientific Research Applications

3-Cyanobenzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain organic reactions.

Mechanism of Action

The mechanism of action of 3-cyanobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The cyano group can participate in nucleophilic addition reactions, modifying the structure and function of biomolecules.

Comparison with Similar Compounds

  • Benzenesulfonic acid
  • 3-Aminobenzenesulfonic acid
  • 4-Cyanobenzenesulfonic acid

Comparison:

  • Benzenesulfonic acid lacks the cyano group, making it less reactive in certain nucleophilic addition reactions.
  • 3-Aminobenzenesulfonic acid has an amino group instead of a cyano group, leading to different reactivity and applications.
  • 4-Cyanobenzenesulfonic acid has the cyano group in a different position, which can affect its chemical properties and reactivity.

Properties

Molecular Formula

C7H5NO3S

Molecular Weight

183.19 g/mol

IUPAC Name

3-cyanobenzenesulfonic acid

InChI

InChI=1S/C7H5NO3S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,(H,9,10,11)

InChI Key

LVRBCOUVIKQUBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C#N

Origin of Product

United States

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